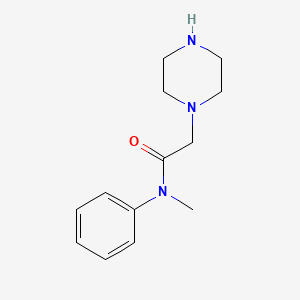

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-N-phenyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)11-16-9-7-14-8-10-16/h2-6,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZRIFOHJXNFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371902 | |

| Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318280-95-4 | |

| Record name | N-Methyl-N-phenyl-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318280-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 318280-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Mechanism of Action of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide

Abstract

Introduction to the Piperazine Acetamide Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This moiety is a common feature in numerous approved drugs and investigational compounds, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. When coupled with an acetamide group, the resulting piperazine acetamide structure is frequently found in centrally active agents. Piperazine derivatives have been shown to exhibit a broad range of pharmacological effects, including anticonvulsant, antipsychotic, antihistamine, and antianginal activities.[1] The specific substitutions on the piperazine and acetamide moieties play a crucial role in determining the compound's target affinity and selectivity.

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, the subject of this guide, is a distinct molecule within this class. Its structure is characterized by a methyl and a phenyl group on the acetamide nitrogen and an unsubstituted piperazine ring. While its precise biological role is yet to be fully elucidated, the structural motifs present suggest a potential for interaction with central nervous system targets.

Pharmacological Activities of Structurally Related Compounds: Building a Mechanistic Hypothesis

To formulate a credible hypothesis for the mechanism of action of this compound, it is instructive to review the established activities of analogous compounds.

Anticonvulsant Activity and Ion Channel Modulation

A significant body of research points to the anticonvulsant properties of N-phenylacetamide derivatives. For instance, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[2][3] The mechanism for some of these compounds was linked to their ability to bind to neuronal voltage-sensitive sodium channels.[2][3] This interaction would serve to stabilize the inactivated state of the channel, thereby reducing neuronal hyperexcitability, a hallmark of seizures.

Interaction with Neurotransmitter Receptors

The piperazine moiety is a well-known pharmacophore for a variety of neurotransmitter receptors.[4] Depending on the substitution pattern, piperazine derivatives can exhibit affinity for serotonergic, dopaminergic, and adrenergic receptors.[4] For example, meta-chlorophenylpiperazine (mCPP) is a non-selective serotonin receptor agonist and has been used as a pharmacological tool to probe the function of the serotonin system. Given that the piperazine ring of this compound is unsubstituted, it may possess a broader affinity profile for multiple receptor subtypes.

Other Potential Biological Activities

Beyond the central nervous system, piperazine acetamide derivatives have been investigated for other therapeutic applications. A recent study on quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives identified potent α-glucosidase inhibitors, suggesting a potential role in the management of type 2 diabetes.[5] Additionally, various piperazine derivatives have been explored for their anthelmintic, antibacterial, and anti-inflammatory properties.[1][6]

Hypothesized Mechanism of Action for this compound

Based on the evidence from structurally related compounds, a primary hypothesized mechanism of action for this compound is the modulation of neuronal excitability through interaction with voltage-gated ion channels, particularly sodium channels. A secondary, and not mutually exclusive, hypothesis is the modulation of synaptic transmission through direct binding to one or more neurotransmitter receptors , with a higher probability of interacting with serotonergic or dopaminergic receptors.

The following sections will outline a comprehensive experimental plan to test these hypotheses.

Experimental Protocols for Mechanistic Elucidation

The following protocols provide a step-by-step guide for the characterization of the mechanism of action of this compound.

In Vitro Characterization

A broad radioligand displacement assay panel is the initial step to identify potential molecular targets.

Objective: To determine the binding affinity of this compound for a wide range of CNS receptors.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Panel: Utilize a commercial receptor binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes, but is not limited to, adrenergic, dopaminergic, serotonergic, GABAergic, glutamatergic, and opioid receptors.

-

Assay Performance: The assays are typically performed in a competitive binding format where the test compound competes with a known radioligand for binding to the receptor.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Data Presentation:

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| 5-HT1A | [3H]8-OH-DPAT | TBD |

| 5-HT2A | [3H]Ketanserin | TBD |

| D1 | [3H]SCH23390 | TBD |

| D2 | [3H]Spiperone | TBD |

| α1-adrenergic | [3H]Prazosin | TBD |

| α2-adrenergic | [3H]Rauwolscine | TBD |

| GABA-A | [3H]Muscimol | TBD |

| NMDA | [3H]MK-801 | TBD |

TBD: To be determined by experimental results.

Patch-clamp electrophysiology is the gold standard for assessing the effect of a compound on ion channel function.

Objective: To determine if this compound modulates the activity of key voltage-gated ion channels.

Protocol:

-

Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.2, Cav1.2, or Kv2.1).

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings.

-

Apply voltage protocols to elicit channel currents (e.g., a series of depolarizing steps to activate voltage-gated channels).

-

Perfuse the cells with increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the effect of the compound on peak current amplitude, channel kinetics (activation and inactivation), and the voltage-dependence of channel gating.

-

Determine the IC50 for channel block.

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for the mechanistic characterization of this compound.

In Vivo Validation

Based on the in vitro findings, appropriate animal models should be selected to confirm the pharmacological activity.

The Maximal Electroshock (MES) test is a widely used preclinical screen for anticonvulsant drugs.

Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.

Protocol:

-

Animal Model: Use adult male mice or rats.

-

Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

MES Induction: At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the tonic hindlimb extension.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for the anticonvulsant effect of this compound, assuming it acts as a voltage-gated sodium channel blocker.

Caption: Hypothesized mechanism of anticonvulsant action via sodium channel modulation.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, the existing literature on structurally related piperazine acetamide derivatives provides a strong foundation for a targeted investigation. The proposed primary mechanism of voltage-gated ion channel modulation, with a potential secondary role for neurotransmitter receptor interaction, is a testable hypothesis. The experimental protocols outlined in this guide offer a systematic approach to elucidating the pharmacological profile of this compound. Future research should focus on executing these studies, and should positive results be obtained, further investigation into the pharmacokinetic and toxicological properties of this compound would be warranted to assess its potential as a therapeutic agent.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide biological activity

An In-Depth Technical Guide to the Anticipated Biological Activity of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide

Executive Summary

This compound belongs to a class of piperazine-containing compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a strong predictive framework for its biological potential. This technical guide synthesizes the existing body of knowledge on closely related N-phenyl-2-(piperazin-1-yl)acetamide derivatives to project the likely biological activities, mechanisms of action, and therapeutic potential of the core molecule. The primary anticipated activities are in the realms of anticonvulsant and nootropic (cognition-enhancing) effects, with potential mechanisms involving modulation of ion channels and neurotransmitter systems. This document provides detailed experimental protocols for assessing these activities and outlines a plausible synthetic route for the parent compound.

Introduction and Chemical Profile

This compound is a tertiary amide featuring a central piperazine ring linked to an N-methyl-N-phenylacetamide moiety. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to interact with various biological targets and its favorable pharmacokinetic properties. The N-phenylacetamide portion is also a key structural motif in several centrally active agents.

Given the absence of extensive direct studies on this compound, this guide will leverage data from structurally similar analogs to build a robust profile of its expected biological activities. The primary focus will be on the well-documented anticonvulsant and nootropic properties of this chemical class.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized based on established methods for analogous compounds. A two-step process is proposed, beginning with the acylation of N-methylaniline, followed by nucleophilic substitution with piperazine.

Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide

The initial step involves the reaction of N-methylaniline with 2-chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of this compound

The intermediate, 2-chloro-N-methyl-N-phenylacetamide, is then subjected to a nucleophilic substitution reaction with piperazine. A mild base is typically used to scavenge the HCl generated.

Caption: Proposed two-step synthesis of the target compound.

Anticonvulsant Activity of Structural Analogs

A significant body of research points to the potent anticonvulsant effects of N-phenyl-2-(piperazin-1-yl)acetamide derivatives.[1][2] These compounds have shown efficacy in various preclinical models of epilepsy, suggesting a broad spectrum of activity.

Preclinical Efficacy

Studies on analogs have demonstrated protection against seizures in standard screening models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2] Several derivatives have also shown activity in the 6-Hz model, which is considered a model for therapy-resistant partial seizures.[1][2]

| Compound | Modification from Core Structure | Animal Model | Observed Activity | Reference |

| Analog 1 | 3-(trifluoromethyl)anilide | MES Test (mice) | High protection | [1][2] |

| Analog 2 | 4-phenylpiperazine | 6-Hz Test (mice) | Significant protection | [1] |

| Analog 3 | N-(3-chlorophenyl) | MES Test (mice) | Moderate activity | [1] |

Proposed Mechanism of Action: Sodium Channel Modulation

The primary mechanism underlying the anticonvulsant activity of this class of compounds is believed to be the modulation of voltage-sensitive sodium channels (VSSCs).[1][2] By binding to these channels, the compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.

Caption: Proposed mechanism for anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines a standard MES test in mice to screen for anticonvulsant activity.

-

Animal Preparation: Use male Swiss albino mice (20-25 g). House them in a controlled environment for at least one week before the experiment.

-

Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at various doses.

-

Induction of Seizure: At the time of peak effect (e.g., 30 or 60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this tonic phase is considered protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀).

Nootropic (Cognition-Enhancing) Activity of Structural Analogs

Derivatives of the core structure have also been investigated as nootropic agents, showing promise in models of cognitive impairment.[3] These compounds are structurally related to potent cognition enhancers like DM235.[4]

Preclinical Efficacy

The primary model used to assess the nootropic potential of these compounds is the scopolamine-induced amnesia model in the passive avoidance test.[3] Scopolamine is a muscarinic antagonist that impairs learning and memory.

| Compound | Modification from Core Structure | Animal Model | Observed Activity | Reference |

| DM235 Analog | Varied hydrophilic substituents on piperazine | Passive Avoidance (mice) | Reversal of scopolamine-induced amnesia | [4] |

| DM232 Analog | Phenyl group on piperazine | Passive Avoidance (mice) | Enhanced cognition | [3] |

Proposed Mechanism of Action: Cholinergic Modulation

The pro-cognitive effects of these piperazine derivatives are thought to be mediated, at least in part, by the enhancement of cholinergic neurotransmission.[3] The most potent compounds in this class have been shown to increase the release of acetylcholine in the rat brain, a neurotransmitter crucial for learning and memory.

Caption: Proposed mechanism for nootropic activity.

Experimental Protocol: Passive Avoidance Test

This protocol describes the passive avoidance task, a fear-motivated test to assess learning and memory.

-

Apparatus: Use a two-compartment apparatus with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

-

Training (Acquisition Trial): Place a mouse in the light compartment. When it enters the dark compartment (which mice naturally prefer), deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Compound Administration: Administer the test compound and/or an amnesic agent like scopolamine at appropriate times before or after the training trial.

-

Testing (Retention Trial): 24 hours after the training, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency).

-

Data Analysis: A longer step-through latency in the test group compared to the amnesic control group indicates a reversal of amnesia and thus a nootropic effect.

Other Potential Biological Activities

The piperazine nucleus is a versatile scaffold found in drugs with a wide range of activities.[5][6] Therefore, this compound could potentially exhibit other biological effects, including:

-

Antimicrobial and Antifungal Activity: Some piperazine derivatives have shown inhibitory activity against various bacterial and fungal strains.[7]

-

Anti-inflammatory Activity: Certain piperazine-containing molecules have demonstrated anti-inflammatory properties.[6]

-

Neuroprotective Effects: Recent studies have highlighted the potential of similar piperazine derivatives in models of Alzheimer's disease, possibly through the activation of TRPC6 channels.[8][9]

Future Research and Development

This guide provides a predictive framework for the biological activity of this compound based on robust data from its close analogs. The next logical steps in the investigation of this compound should include:

-

In Vitro Screening: Direct assessment of the compound's activity on a panel of ion channels (especially VSSCs) and neurotransmitter receptors.

-

In Vivo Validation: Confirmation of the predicted anticonvulsant and nootropic activities using the standardized animal models described herein.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to optimize potency and selectivity for the desired biological targets.

-

Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

References

-

Regan, C. M. (1990). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. [Link]

- Malik, V., & Kumar, V. (2013). Screening of nootropics: An overview of preclinical evaluation techniques.

-

Bairy, K. L., et al. (2023). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Reviews in Clinical and Experimental Pharmacology. [Link]

-

Bairy, K. L., et al. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]

-

Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

-

Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

-

Singh, S., et al. (2023). In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. ResearchGate. [Link]

-

Logvinov, S. V., & Aliev, G. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Aging Neuroscience. [Link]

-

Ghelardini, C., et al. (2002). Piperazine derivatives: a new class of nootropic drugs with an in vivo pharmacological profile very similar to that of piracetam. ResearchGate. [Link]

-

Malik, V. (2017). Screening method of nootropics vikas malik. Slideshare. [Link]

-

Shetty, S. (2015). Screening Methods of Anti-epileptic drugs. Slideshare. [Link]

-

Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Springer Link. [Link]

- S.L., A., & T.M., P. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

-

Deshmukh, B., & Charbe, N. (2022). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development. [Link]

-

Kumar, G. S., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. [Link]

-

Gomha, S. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Antimicrobial Activity. ACS Omega. [Link]

-

Balzano, F., et al. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. Frontiers in Neurology. [Link]

-

Sharma, D., et al. (2019). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Molecular Pharmaceutics. [Link]

-

Bartolini, M., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. PubMed. [Link]

-

Deshmukh, B., & Charbe, N. (2022). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). International Journal of Novel Research and Development. [Link]

-

Gasparyan, G., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link]

-

Popugaeva, E., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Pchitskaya, E., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. [Link]

- Kumar, A., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

-

Patel, K. R., et al. (2023). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Kaminski, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]

- Kumar, A., et al. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Pharmaceuticals.

Sources

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide CAS number lookup

An In-Depth Technical Guide to N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide CAS Number: 318280-95-4

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers and professionals in drug development. We will explore its chemical properties, a representative synthetic pathway, its relevance in medicinal chemistry, and potential mechanisms of action based on structurally similar compounds.

Core Compound Identification and Properties

This compound is a tertiary amide containing a piperazine moiety. This structural combination is a common scaffold in the development of biologically active molecules due to the favorable pharmacokinetic properties often conferred by the piperazine ring and the versatile chemistry of the acetamide group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 318280-95-4 | PubChem[1] |

| Molecular Formula | C₁₃H₁₉N₃O | PubChem[1] |

| Molecular Weight | 233.31 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-N-phenyl-2-piperazin-1-ylacetamide | PubChem[1] |

| Monoisotopic Mass | 233.152812238 Da | PubChem[1] |

Synthesis and Chemical Logic

The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives typically involves a two-step process rooted in fundamental organic reactions. The general strategy is the formation of an α-halo-acetamide intermediate followed by a nucleophilic substitution with piperazine or a piperazine derivative.

Generalized Synthetic Pathway

A plausible and widely utilized route for synthesizing the title compound and its analogs involves an initial acylation of N-methylaniline followed by nucleophilic substitution.

Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide (Intermediate A) The synthesis begins with the acylation of N-methylaniline using an α-haloacetyl halide, most commonly chloroacetyl chloride. This reaction is often performed under basic conditions, such as in the presence of a non-nucleophilic base like sodium hydroxide, to neutralize the HCl byproduct. This is a variation of the Schotten-Baumann reaction, which is effective for forming amides from amines and acid chlorides.[2]

Step 2: Synthesis of this compound Intermediate A is then subjected to a nucleophilic substitution reaction with piperazine. The piperazine nitrogen acts as the nucleophile, displacing the chloride from the α-carbon of the acetamide. This reaction is typically carried out in a suitable solvent like acetone or toluene, often with a base such as potassium carbonate to scavenge any generated acid and a catalyst like potassium iodide to facilitate the substitution.[3]

Synthesis Workflow Diagram

The logical flow of this synthetic approach is illustrated below.

References

The Discovery of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide Structural Analogs: A Technical Guide for Drug Development Professionals

Abstract

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the discovery of novel agents targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive framework for the discovery and preclinical evaluation of structural analogs of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. We will explore rational drug design strategies, including scaffold hopping and bioisosteric replacement, to generate novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This guide furnishes detailed, field-proven protocols for chemical synthesis, in vitro biological evaluation targeting key CNS receptors such as voltage-gated sodium channels and GABA-A receptors, and essential drug metabolism and pharmacokinetic (DMPK) assays. By integrating causality-driven experimental choices with robust, self-validating protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.

Introduction: The Therapeutic Potential of the N-Arylpiperazine Acetamide Scaffold

The piperazine ring is a cornerstone of CNS drug discovery, appearing in a multitude of clinically successful drugs for treating depression, anxiety, and psychosis.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often confer favorable aqueous solubility and the capacity to interact with key biological targets within the CNS. The N-arylpiperazine acetamide core, in particular, has emerged as a promising scaffold for the development of compounds with a range of neurological activities.

Recent studies have highlighted the anticonvulsant properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, with evidence suggesting that these compounds may exert their effects through modulation of neuronal ion channels, such as voltage-sensitive sodium channels.[3][4] Furthermore, the broader class of arylpiperazines is well-known to interact with various G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2) receptors, which are implicated in the pathophysiology of mood and anxiety disorders.[5][6] This polypharmacology presents both an opportunity and a challenge: the potential for broad therapeutic efficacy and the need for careful optimization to achieve target selectivity and minimize off-target effects.

This guide will utilize this compound as a starting point for a systematic exploration of analog discovery, providing a roadmap for the generation of novel, patentable chemical matter with enhanced therapeutic potential.

Rational Analog Design Strategies

The journey from a hit compound to a clinical candidate is a multi-parameter optimization problem. The initial lead, while demonstrating biological activity, may possess liabilities such as poor metabolic stability, off-target toxicity, or suboptimal potency. The following strategies are instrumental in systematically addressing these challenges.

Scaffold Hopping: Navigating New Chemical Space

Scaffold hopping is a powerful strategy to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure.[5] This approach is particularly valuable for generating new intellectual property and for escaping undesirable physicochemical or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties associated with the original scaffold.

For the this compound core, scaffold hopping could involve the replacement of the piperazine ring with other cyclic amines, such as piperidine or morpholine, or even more structurally distinct bioisosteres that maintain the crucial spatial arrangement of the key pharmacophoric features.

Bioisosteric Replacement: Fine-Tuning Molecular Properties

Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a compound that retains the desired biological activity.[1] This technique is a cornerstone of lead optimization, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to enhance its drug-like characteristics. Bioisosteric replacements can be classified as classical (e.g., replacing a hydroxyl group with a thiol or amine) or non-classical (e.g., replacing a phenyl ring with a thiophene or pyridine).[1]

For our core molecule, bioisosteric replacements can be strategically applied to:

-

The N-phenyl group: Introducing electron-withdrawing or -donating substituents to modulate electronic properties and target interactions. Replacing the phenyl ring with various heteroaromatic rings can also impact metabolic stability and solubility.

-

The acetamide linkage: Altering the amide bond to improve metabolic stability or modify hydrogen bonding capacity.

-

The piperazine ring: Substitution on the second nitrogen of the piperazine ring can significantly influence potency, selectivity, and pharmacokinetic properties.

Sources

- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel class of arylpiperazines containing N-acylated amino acids: their synthesis, 5-HT1A, 5-HT2A receptor affinity, and in vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide and its Analogs: Synthesis, Pharmacological Potential, and Research Methodologies

This guide provides a comprehensive technical overview of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, a molecule belonging to the versatile class of piperazine-based acetanilides. For researchers and drug development professionals, this document synthesizes foundational knowledge with actionable insights, navigating from chemical synthesis to potential therapeutic applications. While direct literature on the title compound is sparse, this paper will extrapolate from closely related analogs to provide a robust framework for its study.

Introduction: The Significance of the Piperazine-Acetanilide Scaffold

The fusion of a piperazine ring with an N-phenylacetamide (acetanilide) moiety creates a chemical scaffold of significant interest in medicinal chemistry.[1] Piperazine, a dinitrogen-containing heterocycle, is a common feature in a multitude of bioactive compounds, conferring a range of pharmacological properties including anticancer, anticonvulsant, antidepressant, and anti-inflammatory activities.[1][2] Similarly, the acetanilide structure is also associated with diverse bioactivities.[1] The combination of these two pharmacophores in a single molecule can lead to potent biological agents with novel mechanisms of action.[1] This guide will delve into the synthesis, potential pharmacology, and key experimental protocols relevant to this compound, drawing on the wealth of research into its structural analogs.

Synthesis and Characterization

The synthesis of this compound can be approached through a systematic, multi-step process. The following protocol is a representative example, adapted from established methods for similar compounds.[3][4]

Proposed Synthetic Pathway

The synthesis of the target compound can be logically approached in two main stages: the preparation of an intermediate, 2-chloro-N-methyl-N-phenylacetamide, followed by its reaction with piperazine.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide (Intermediate)

-

Reaction Setup: To a solution of N-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., ethyl acetate) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add a base (e.g., triethylamine, 1.1 equivalents) and cool the mixture to 0-5 °C in an ice bath.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-chloro-N-methyl-N-phenylacetamide by recrystallization or column chromatography.

Part 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the purified 2-chloro-N-methyl-N-phenylacetamide (1 equivalent) in a suitable solvent such as toluene or acetone in a round-bottom flask.[3][4] Add anhydrous potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.[4]

-

Nucleophilic Substitution: Add piperazine (1.2 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.[3][4] Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining piperazine and salts.

-

Purification and Characterization: Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization. Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Pharmacological Applications and Mechanism of Action

While the specific biological activity of this compound is not yet documented, the activities of its close analogs suggest several promising avenues for investigation.

Anticonvulsant Activity

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed significant anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model.[4][5] This suggests a potential mechanism involving the modulation of voltage-sensitive sodium channels.[5] The this compound core structure is a promising candidate for evaluation in preclinical models of epilepsy.

Antipsychotic Potential

Piperazine derivatives are known to interact with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which are key targets for antipsychotic drugs.[6] The N-phenylpiperazine scaffold, in particular, has been explored for the development of D2/D3 receptor ligands for treating neurodegenerative diseases.[7] Therefore, this compound warrants investigation for its potential as a multi-target antipsychotic agent.

Other Potential Applications

Derivatives of piperazine acetamide have also shown promise as:

-

Anti-inflammatory agents: By inhibiting pro-inflammatory cytokines like TNF-α and IL-6.[8]

-

Antimicrobial agents: Exhibiting potency against various bacterial and fungal strains.[8]

-

Antidiabetic agents: Acting as α-glucosidase inhibitors.[9]

The following diagram illustrates a hypothetical workflow for the preliminary pharmacological screening of this compound.

Caption: Workflow for the pharmacological evaluation of this compound.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, several structural features can be hypothesized to influence the biological activity of this compound:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring can significantly impact activity. For instance, in anticonvulsant analogs, a 3-(trifluoromethyl) group on the anilide moiety was found to be favorable.[4]

-

Substitution on the Piperazine Ring: The presence of substituents on the distal nitrogen of the piperazine ring can modulate receptor affinity and selectivity.

-

The Acetamide Linker: The length and rigidity of the linker between the piperazine and acetanilide moieties can influence how the molecule fits into a target binding site.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of piperazine-based acetanilides. Drawing on the extensive research into its analogs, this guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. Future research should focus on the systematic synthesis and screening of this compound and its derivatives to fully elucidate their therapeutic potential. The insights and protocols presented herein offer a solid starting point for researchers and drug development professionals to embark on the exploration of this intriguing chemical entity.

References

-

Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics. Bioorganic & Medicinal Chemistry Letters. ([Link])

-

Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research. ([Link])

-

Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. ([Link])

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. ([Link])

-

Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. European Journal of Medicinal Chemistry. ([Link])

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. ([Link])

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. ([Link])

-

Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Bioorganic Chemistry. ([Link])

-

Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Semantic Scholar. ([Link])

-

Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences. ([Link])

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research. ([Link])

-

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics. ([Link])

-

Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. ([Link])

-

This compound. PubChem. ([Link])

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. ([Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

Foreword: The Strategic Pursuit of CNS Modulators

In the landscape of central nervous system (CNS) drug discovery, the N-aryl-2-(piperazin-1-yl)acetamide scaffold represents a privileged structure, a term bestowed upon molecular frameworks that demonstrate the ability to interact with multiple, diverse biological targets. This guide delves into the intricate structure-activity relationships (SAR) of this versatile core, with a specific focus on the N-methyl-N-phenyl variant. Our exploration is grounded in the primary literature, synthesizing data from key studies to provide a comprehensive understanding for researchers, medicinal chemists, and drug development professionals. We will dissect the molecule, region by region, to understand how subtle structural modifications translate into significant shifts in pharmacological activity, primarily focusing on its well-documented anticonvulsant properties while also touching upon its potential in other CNS-related therapeutic areas.

The Core Scaffold: A Blueprint for CNS Activity

The N-phenyl-2-(piperazin-1-yl)acetamide framework can be deconstructed into three primary regions for systematic SAR analysis. This modularity allows medicinal chemists to fine-tune the molecule's properties by modifying each component to optimize potency, selectivity, and pharmacokinetic profiles.

-

Region A (Aryl Amide): The N-phenylacetamide portion. Substitutions on this aromatic ring are critical for potency and the mechanism of action.

-

Region B (Piperazine Core): The central piperazine ring acts as a versatile linker, providing a key basic nitrogen atom that is often crucial for receptor interaction and solubility.

-

Region C (Piperazine N4-Substituent): The substituent at the N4 position of the piperazine ring profoundly influences selectivity and overall pharmacological profile.

Caption: Deconstruction of the core scaffold into three key regions for SAR analysis.

Anticonvulsant Activity: A Deep Dive into SAR

A seminal study by Kamiński et al. provides a robust dataset for understanding the anticonvulsant SAR of this class.[1][2] Their work focused on analogs of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, which were designed by modifying a more rigid anticonvulsant scaffold, the pyrrolidine-2,5-diones.[1][2] This transition from a cyclic imide to a more flexible chain amide was a key strategic choice to explore new chemical space while retaining essential pharmacophoric features.[1]

The Critical Role of the Aryl Amide Moiety (Region A)

The substitution pattern on the anilide ring (the N-phenyl group) is a primary determinant of anticonvulsant potency. The research demonstrates a clear preference for specific electronic and steric properties at the meta-position.

-

3-Trifluoromethyl vs. 3-Chloro Substitution: A consistent and significant finding is that derivatives bearing a 3-(trifluoromethyl) group on the anilide ring exhibit considerably higher anticonvulsant activity in the maximal electroshock (MES) seizure model compared to their 3-chloro counterparts.[1][2] In many cases, the 3-chloro analogs were inactive, while the 3-CF3 analogs provided significant protection.[1] This suggests that the strong electron-withdrawing nature and the lipophilicity of the trifluoromethyl group are crucial for potent activity.

Influence of the N4-Substituent on the Piperazine Ring (Region C)

The nature of the substituent at the distal nitrogen of the piperazine ring is equally important for modulating activity.

-

Aryl Substituents: The presence of an aryl group at the N4 position is a common feature in active compounds. However, substitutions on this phenyl ring can either enhance or diminish activity. For instance, within the highly active 3-(trifluoromethyl)anilide series, analogs with 4-(3-chlorophenyl)piperazine and 4-(4-chlorophenyl)piperazine moieties demonstrated robust protection in the MES test.[1]

-

Steric Hindrance: Introducing bulky substituents at the ortho position of the N4-phenyl ring, such as in 4-(2-chlorophenyl)piperazine or 4-(2,3-dichlorophenyl)piperazine, was detrimental to activity.[1] This indicates that steric hindrance near the piperazine ring may disrupt the optimal binding conformation with the biological target.

-

Heteroaromatic Substituents: Replacing the N4-phenyl group with a heteroaromatic ring like pyrimidin-2-yl also led to inactive compounds, suggesting that the specific electronic and conformational properties of a substituted phenyl ring are preferred for this interaction.[1]

Quantitative SAR Data Summary

The following table summarizes the anticonvulsant activity (MES test) and acute neurological toxicity (Rotarod test) for selected, representative compounds from the study by Kamiński et al.[1] Activity is presented as the dose (in mg/kg) required to protect 50% of animals (ED₅₀) or induce toxicity in 50% of animals (TD₅₀). The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the therapeutic window.

| Compound ID | Region A (Anilide) Substituent | Region C (N4-Piperazine) Substituent | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) |

| 19 | 3-CF₃ | 3-Cl-Phenyl | 69.8 | > 300 | > 4.3 |

| 20 | 3-CF₃ | 4-Cl-Phenyl | 75.4 | > 300 | > 3.98 |

| 14 | 3-CF₃ | Phenyl | 91.3 | > 300 | > 3.28 |

| 12 | 3-Cl | Methyl | > 100 | Not Determined | - |

| 15 | 3-CF₃ | 2-Cl-Phenyl | > 300 | Not Determined | - |

| 17 | 3-CF₃ | 2,3-diCl-Phenyl | > 300 | Not Determined | - |

Data extracted and adapted from Kamiński et al., 2015.[1]

The N-methyl Group: A Subtle but Powerful Modification

The core topic of this guide is the N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide structure. While the key dataset from Kamiński et al. focuses on secondary amides (N-H), we can infer the impact of N-methylation based on established principles in medicinal chemistry. The transition from a secondary to a tertiary amide is a strategic choice often employed to fine-tune a drug candidate's properties.

Caption: Conceptual overview of the effects of amide N-methylation.

-

Elimination of Hydrogen Bond Donor: The most immediate consequence of N-methylation is the removal of the amide proton, a hydrogen bond donor. This can be advantageous or detrimental. If the N-H proton is involved in a critical hydrogen bond with the target receptor, methylation will abolish activity. Conversely, if this hydrogen bond is not essential for affinity but leads to off-target interactions or recognition by efflux transporters, its removal can improve selectivity and bioavailability.[3]

-

Conformational Restriction: The methyl group introduces steric bulk, which restricts rotation around the C-N amide bond. This can "lock" the molecule into a specific conformation. If this conformation is the one required for binding (the "bioactive conformation"), N-methylation can lead to a significant increase in potency.[4] Furthermore, for aromatic amides, N-methylation can disrupt planarity, which often leads to an increase in aqueous solubility by hindering efficient crystal lattice packing.[3]

-

Metabolic Stability: Amide bonds can be susceptible to enzymatic hydrolysis. N-methylation can sterically shield the carbonyl group, making the amide bond more resistant to metabolic cleavage and thereby increasing the compound's half-life in vivo.[5]

For the this compound scaffold, these factors suggest that N-methylation is likely to enhance metabolic stability and may alter the compound's CNS penetration and receptor-binding profile by modifying its conformational preferences and hydrogen bonding potential.

Beyond Anticonvulsant Activity: A Scaffold with Broader CNS Potential

The arylpiperazine motif is a cornerstone of CNS drug discovery, with numerous approved drugs targeting a range of neurotransmitter receptors.[5] It is therefore highly probable that the this compound scaffold possesses a wider pharmacological profile.

-

Serotonin (5-HT) Receptor Affinity: Arylpiperazine derivatives are well-known ligands for various serotonin receptors, particularly the 5-HT₁A and 5-HT₇ subtypes.[3][6] This activity is often associated with anxiolytic and antidepressant effects. SAR studies in related series have shown that the nature of the aryl group on the piperazine and the length and character of the linker are crucial for 5-HT receptor affinity.[3]

-

Anxiolytic and Neuroprotective Effects: Several studies on related piperazine derivatives have demonstrated potential anxiolytic-like effects in preclinical models.[5][7] Furthermore, some arylpiperazine compounds have shown promise as neuroprotective agents, capable of shielding neurons from damage in models of neurotoxicity.[4]

Experimental Protocols: From Synthesis to Biological Evaluation

A self-validating and trustworthy guide must provide actionable methodologies. The following protocols are representative of the synthesis and primary in vivo screening for this class of compounds.

Synthesis Workflow: Preparation of a Representative Compound

The general synthesis involves a two-step process: chloroacetylation of the aniline followed by nucleophilic substitution with the desired piperazine.

Caption: General two-step synthetic workflow for the target compound class.

Protocol: Synthesis of N-(3-(Trifluoromethyl)phenyl)-2-(4-(3-chlorophenyl)piperazin-1-yl)acetamide (Compound 19)

This protocol is adapted from the general procedures described by Kamiński et al.[1]

Step 1: Synthesis of 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide

-

To a stirred solution of 3-(trifluoromethyl)aniline (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of chloroacetyl chloride (11 mmol) in anhydrous dichloromethane (10 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate. This is often used in the next step without further purification.

Step 2: Synthesis of the Final Compound (19)

-

To a solution of the crude 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide (10 mmol) in dry acetone (50 mL), add 1-(3-chlorophenyl)piperazine (10 mmol), anhydrous potassium carbonate (15 mmol), and a catalytic amount of potassium iodide.

-

Heat the mixture to reflux (approximately 60 °C) and stir for 8-12 hours.

-

Monitor the reaction progress by HPLC or TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure final compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis to confirm its structure and purity.

Biological Evaluation: The Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol: MES Test in Mice This protocol is based on the procedures of the Anticonvulsant Screening Program.[1]

-

Animal Preparation: Use male albino mice (e.g., Swiss strain, 20-25 g). Allow animals to acclimatize for at least one week before testing.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.5% methylcellulose in water) must be included.

-

Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30 minutes or 4 hours post-administration).

-

Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind limb extension seizure. The complete extension of the hind limbs at an angle greater than 90° to the plane of the body is the endpoint.

-

Endpoint Measurement: Protection is defined as the absence of the tonic hind limb extension seizure.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis or other appropriate statistical methods.

Conclusion and Future Directions

The this compound scaffold is a rich platform for the design of novel CNS agents. The structure-activity relationships for anticonvulsant activity are well-defined, with a clear preference for a 3-(trifluoromethyl)anilide moiety and specific substitution patterns on the N4-arylpiperazine ring. The strategic inclusion of an N-methyl group on the acetamide nitrogen represents a rational medicinal chemistry approach to enhance pharmacokinetic properties like metabolic stability and to modulate conformational behavior, which can fine-tune the compound's biological activity.

Future research should focus on a direct, systematic comparison of N-H versus N-methyl analogs to quantify the precise effects of this modification on anticonvulsant potency, neurotoxicity, and broader CNS receptor interactions. Exploring a wider range of substituents in all three regions of the molecule, guided by the established SAR, will undoubtedly lead to the discovery of new candidates with improved efficacy and safety profiles for the treatment of epilepsy and potentially other neurological disorders.

References

-

Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link][1]

-

Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Available at: [Link][2]

-

Cunha, A. C., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. PubMed. Available at: [Link]

-

Modica, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Seba, M. C., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

-

Rankovic, Z. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm. Available at: [https://www.sygnaturediscovery.com/blog/ medicinal-chemistry/the-impact-of-n-methylation-on-aqueous-solubility-and-lipophilicity]([Link] medicinal-chemistry/the-impact-of-n-methylation-on-aqueous-solubility-and-lipophilicity)

-

de Oliveira, R. J., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. benchchem.com [benchchem.com]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity Profile of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of the safety and toxicity profile of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide (CAS No. 318280-95-4). While specific preclinical and clinical data for this compound are not extensively available in the public domain, a robust safety assessment can be constructed based on its existing Globally Harmonized System (GHS) of Classification and Labelling of Chemicals data and by applying read-across principles from the broader class of piperazine derivatives. This document synthesizes available data, outlines potential metabolic pathways and mechanisms of toxicity, provides detailed protocols for in vitro safety assessment, and offers guidance on safe laboratory handling. The primary audience for this guide includes researchers, toxicologists, and drug development professionals who may be handling or evaluating this compound.

Introduction

This compound is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents targeting the central nervous system, inflammation, and infectious diseases.[1] However, the physiological effects of piperazine derivatives are diverse, and some have been associated with significant toxicities, including neurotoxicity, hepatotoxicity, and cardiotoxicity.[2][3][4][5] A thorough understanding of the safety and toxicity profile of any novel piperazine compound is therefore a critical prerequisite for its development and use. This guide serves to consolidate the known hazard information for this compound and to provide a predictive framework and practical experimental approaches for a more complete toxicological characterization.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological potential and designing appropriate experimental systems.

| Property | Value | Source |

| IUPAC Name | N-methyl-N-phenyl-2-piperazin-1-ylacetamide | PubChem[6] |

| CAS Number | 318280-95-4 | PubChem[6] |

| Molecular Formula | C₁₃H₁₉N₃O | PubChem[6] |

| Molecular Weight | 233.31 g/mol | PubChem[6] |

| Appearance | (Predicted) Solid | - |

| XLogP3 | 0.7 | PubChem[6] |

Hazard Identification and GHS Classification

The primary source of direct hazard information for this compound comes from its GHS classification. This classification indicates significant potential for acute toxicity and local irritation.[6]

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |

These classifications necessitate the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and handling within a well-ventilated area or a fume hood to minimize exposure.

Predicted Toxicological Profile

In the absence of specific studies on this compound, we can predict potential toxicological pathways based on its structure and data from related piperazine compounds.

Predicted Metabolic Pathways

The metabolism of piperazine-containing compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][4] For this compound, several metabolic transformations can be anticipated.

Caption: Predicted metabolic pathways for this compound.

The formation of reactive metabolites, particularly from the oxidation of the piperazine ring, is a potential concern as it can lead to idiosyncratic drug reactions.[4] Experimental verification of these pathways using liver microsomes is a critical step in a full toxicological workup.

Potential Mechanisms of Toxicity

Based on studies of other piperazine derivatives, several mechanisms could contribute to the toxicity of this compound.

-

Hepatotoxicity: As the primary site of metabolism, the liver is a potential target. Some piperazine derivatives induce cytotoxicity in hepatic cell lines (e.g., HepG2, HepaRG) through mechanisms involving oxidative stress, ATP depletion, and mitochondrial membrane potential disruption, ultimately leading to apoptosis or necrosis.[4][7]

-

Neurotoxicity: Many piperazine derivatives are psychoactive, interacting with dopaminergic and serotonergic systems.[2][3] At high concentrations, this can lead to neurotoxic effects. Studies on neuroblastoma cell lines (e.g., SH-SY5Y) have shown that some piperazines can induce apoptosis, increase intracellular calcium levels, and cause mitochondrial hyperpolarization.[8][9]

-

Cardiotoxicity: The potential for cardiac effects has also been noted for some piperazines, with toxicity in cardiomyocyte cell lines (H9c2) being linked to mitochondrial impairment and disruption of calcium homeostasis.[5]

Caption: Potential mechanisms of piperazine-induced cellular toxicity.

Experimental Protocols for In Vitro Toxicity Assessment

To experimentally evaluate the safety profile of this compound, a tiered approach using in vitro assays is recommended. The following protocols are foundational for assessing cytotoxicity and membrane integrity.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[4][10]

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

-

Compound Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Membrane Integrity Assessment (Lactate Dehydrogenase - LDH Assay)

The LDH assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10]

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution (if required by the kit).

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (vehicle-treated cells).

Risk Management and Safe Handling

Given the GHS classification, the following precautions are mandatory when handling this compound:

-

Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: A lab coat must be worn. For handling larger quantities, consider a chemical-resistant apron.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While specific toxicological data for this compound is limited, its GHS classification provides a clear warning of its potential for acute toxicity and irritation. By using a read-across approach from the broader class of piperazine derivatives, we can predict potential liabilities related to hepatotoxicity, neurotoxicity, and cardiotoxicity, likely mediated by oxidative stress and mitochondrial dysfunction. The experimental protocols outlined in this guide provide a clear and robust framework for the initial in vitro characterization of these potential risks. A comprehensive safety assessment will require further investigation into its metabolic stability, metabolite identification, and, if warranted, targeted in vivo studies.

References

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. Available from: [Link]

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Available from: [Link]

-

Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 955-964. Available from: [Link]

-

Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Note: This appears to be a duplicate reference from the search results, but refers to cardiotoxicity aspects]. Available from: [Link]

-

ResearchGate. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Available from: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Available from: [Link]

-

ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2018). Piperazine salts: Human health tier II assessment. Available from: [Link]

-

ResearchGate. (2015). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737187, this compound. Available from: [Link]

-

Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 35(11), 1345-1354. Available from: [Link]

-